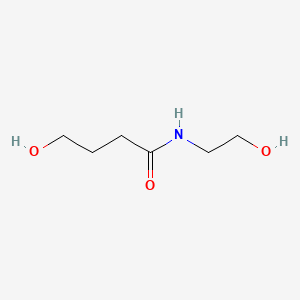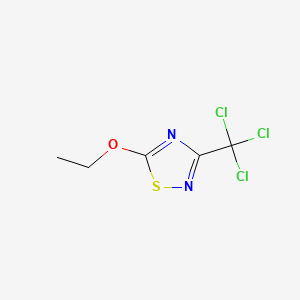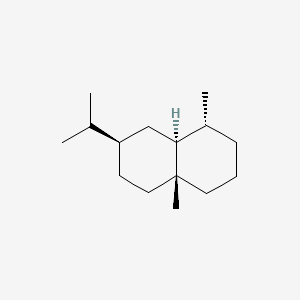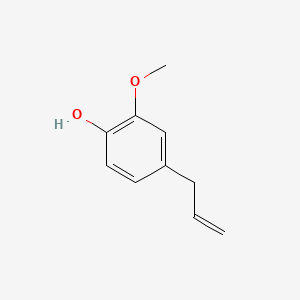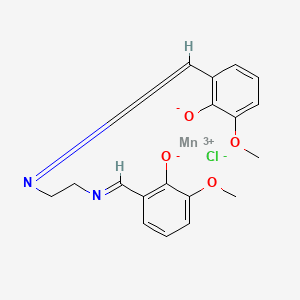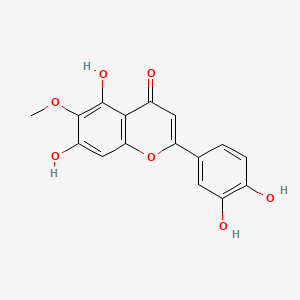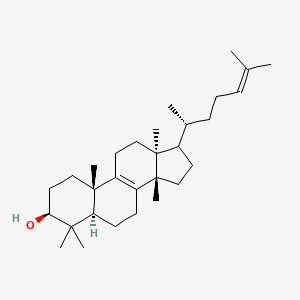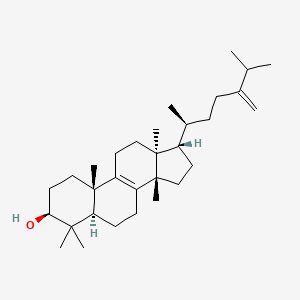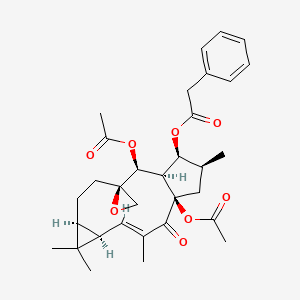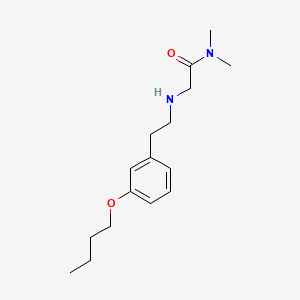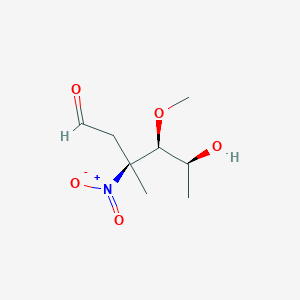
Ácido 6-bromo-2-(4-etoxi-fenil)quinolina-4-carboxílico
Descripción general
Descripción
“6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 351001-28-0. It has a molecular weight of 372.22 . The IUPAC name for this compound is 6-bromo-2-(4-ethoxyphenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid” can be represented by the InChI code: 1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid” include a density of 1.5±0.1 g/cm³, boiling point of 536.5±50.0 °C at 760 mmHg, and a flash point of 278.3±30.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
La quinolina, la estructura central del “Ácido 6-bromo-2-(4-etoxi-fenil)quinolina-4-carboxílico”, es un andamiaje vital para los líderes en el descubrimiento de fármacos . Juega un papel importante en el campo de la química medicinal . Los derivados de quinolina se han utilizado desde la antigüedad, y la cultura de la quinina, que se aisló de la corteza del árbol de la quina para el tratamiento de la malaria, comenzó en 1820 .
Química orgánica sintética
La quinolina tiene aplicaciones versátiles en los campos de la química orgánica industrial y sintética . Se han reportado en la literatura una amplia gama de protocolos de síntesis para la construcción de este andamiaje .
Actividad antiinflamatoria
Baba et al. sintetizaron un derivado de quinolina con una fuerte actividad antiinflamatoria. en un modelo de rata de artritis adyuvante . Esto sugiere que el “this compound” podría usarse potencialmente en el desarrollo de fármacos antiinflamatorios.
Actividades biológicas y farmacéuticas
Se han presentado varias quinolinas y derivados seleccionados con posibles actividades biológicas y farmacéuticas . Esto implica que el “this compound” podría tener posibles aplicaciones biológicas y farmacéuticas.
Aplicaciones industriales
La quinolina es el compuesto aromático heterocíclico más ubicuo con un potencial para aplicaciones industriales . Por lo tanto, el “this compound” también podría tener aplicaciones industriales potenciales.
Uso en investigación
“this compound” está disponible para uso en investigación . Esto sugiere que podría utilizarse en varios campos de investigación.
Mecanismo De Acción
Target of Action
Quinoline compounds, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, often involving nucleophilic substitution .
Biochemical Pathways
Quinoline compounds are known to influence a wide range of biological and pharmaceutical activities .
Pharmacokinetics
The molecular weight of the compound is 372.21 , which may influence its bioavailability.
Result of Action
It’s worth noting that compounds with higher lipophilicity often display higher activity .
Action Environment
The synthesis of quinoline compounds often involves green reaction protocols, which aim to reduce the environmental impact .
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s overall biochemical properties .
Cellular Effects
The effects of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, potentially affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical or cellular response. Toxicity studies have indicated that high doses of this compound can cause adverse effects, such as organ damage or impaired physiological functions .
Metabolic Pathways
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical reactions. The effects on metabolic pathways can vary depending on the concentration and duration of exposure .
Transport and Distribution
The transport and distribution of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For example, it may be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance and cellular uptake .
Subcellular Localization
The subcellular localization of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, it may accumulate in the nucleus, where it can interact with DNA and affect gene expression .
Propiedades
IUPAC Name |
6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFWPHFYEHXELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359832 | |
| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351001-28-0 | |
| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



